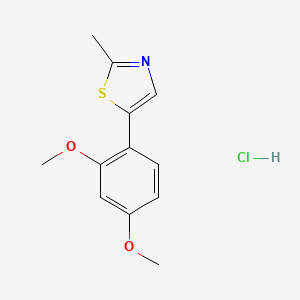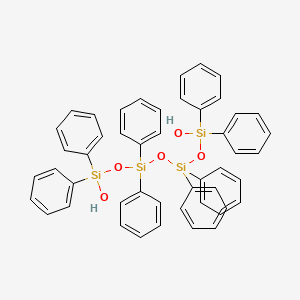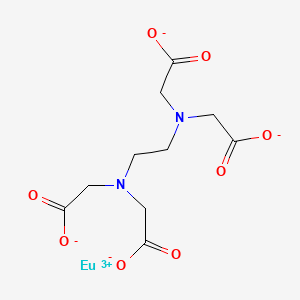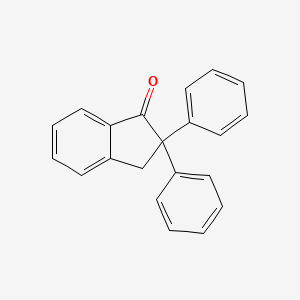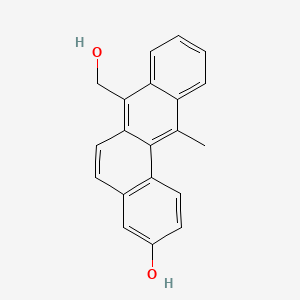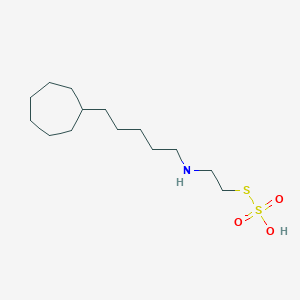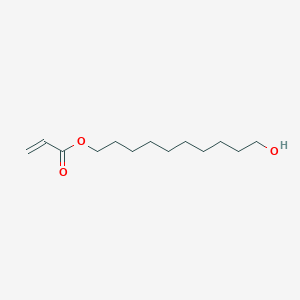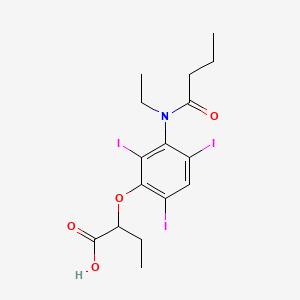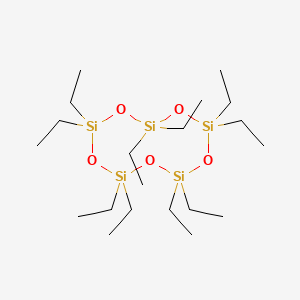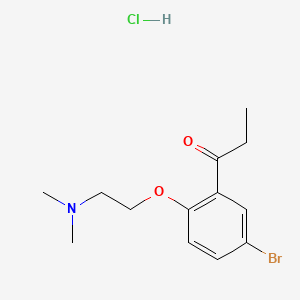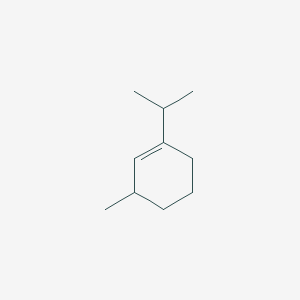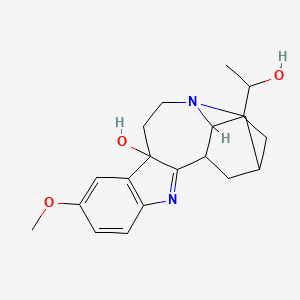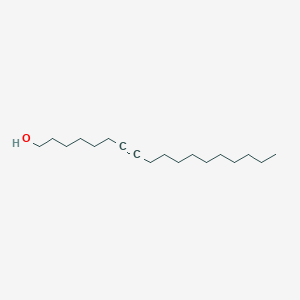![molecular formula C16H14O4S B14707958 2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] CAS No. 23080-24-2](/img/structure/B14707958.png)
2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyphenyl groups connected by a sulfanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] typically involves the reaction of 4-hydroxyacetophenone with sulfur-containing reagents. One common method includes the use of thiourea and hydrogen peroxide under acidic conditions to form the sulfanediyl bridge . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] exerts its effects involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the sulfanediyl bridge can interact with thiol groups in proteins and enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyacetophenone: A simpler analog with similar hydroxy and ketone functionalities.
Piceol: A phenolic compound with similar antioxidant properties.
Uniqueness
2,2’-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one] is unique due to the presence of the sulfanediyl bridge, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
23080-24-2 |
|---|---|
Molekularformel |
C16H14O4S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethanone |
InChI |
InChI=1S/C16H14O4S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8,17-18H,9-10H2 |
InChI-Schlüssel |
ILKHUGFQCOCTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSCC(=O)C2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


